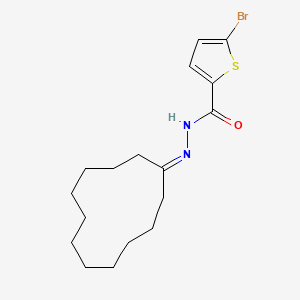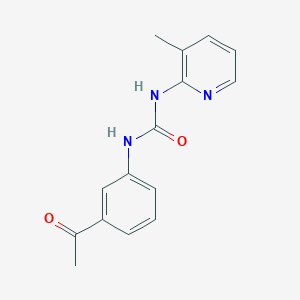![molecular formula C9H16N2O3S B4280829 {[2-(4-methyl-1-piperazinyl)-2-oxoethyl]thio}acetic acid](/img/structure/B4280829.png)
{[2-(4-methyl-1-piperazinyl)-2-oxoethyl]thio}acetic acid
Vue d'ensemble
Description
{[2-(4-methyl-1-piperazinyl)-2-oxoethyl]thio}acetic acid, also known as MPTA, is a chemical compound that has gained much attention in the scientific community due to its potential applications in various fields. MPTA is a thioester derivative of N-acetylcysteine and is synthesized by reacting N-acetylcysteine with 4-methylpiperazine and ethyl chloroacetate.
Mécanisme D'action
{[2-(4-methyl-1-piperazinyl)-2-oxoethyl]thio}acetic acid exerts its effects through various mechanisms. It acts as an antioxidant by scavenging free radicals and reducing oxidative stress. {[2-(4-methyl-1-piperazinyl)-2-oxoethyl]thio}acetic acid also inhibits the activity of pro-inflammatory enzymes, such as cyclooxygenase and lipoxygenase, thereby reducing inflammation. In addition, {[2-(4-methyl-1-piperazinyl)-2-oxoethyl]thio}acetic acid has been shown to modulate various signaling pathways, such as the NF-κB and Nrf2 pathways, which play a crucial role in cell survival and death.
Biochemical and physiological effects:
{[2-(4-methyl-1-piperazinyl)-2-oxoethyl]thio}acetic acid has been found to have several biochemical and physiological effects. It has been shown to increase the levels of glutathione, a potent antioxidant, in cells. {[2-(4-methyl-1-piperazinyl)-2-oxoethyl]thio}acetic acid also reduces the levels of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in cells. In addition, {[2-(4-methyl-1-piperazinyl)-2-oxoethyl]thio}acetic acid has been shown to protect neurons from oxidative stress and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
{[2-(4-methyl-1-piperazinyl)-2-oxoethyl]thio}acetic acid has several advantages and limitations for lab experiments. One of the advantages is that it is a relatively stable compound and can be easily synthesized in large quantities. {[2-(4-methyl-1-piperazinyl)-2-oxoethyl]thio}acetic acid is also soluble in both water and organic solvents, which makes it suitable for various experimental setups. However, one of the limitations of {[2-(4-methyl-1-piperazinyl)-2-oxoethyl]thio}acetic acid is that it has not been extensively studied in vivo, and its pharmacokinetics and toxicity profile are not well understood.
Orientations Futures
There are several future directions for {[2-(4-methyl-1-piperazinyl)-2-oxoethyl]thio}acetic acid research. One of the directions is to further investigate its potential applications in the treatment of neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease. Another direction is to explore its potential applications in cancer treatment, as it has been shown to inhibit the growth of cancer cells. In addition, future research could focus on understanding the pharmacokinetics and toxicity profile of {[2-(4-methyl-1-piperazinyl)-2-oxoethyl]thio}acetic acid in vivo, which could pave the way for its clinical development.
Conclusion:
In conclusion, {[2-(4-methyl-1-piperazinyl)-2-oxoethyl]thio}acetic acid, or {[2-(4-methyl-1-piperazinyl)-2-oxoethyl]thio}acetic acid, is a thioester derivative of N-acetylcysteine that has potential applications in various fields, including neurodegenerative diseases and cancer treatment. {[2-(4-methyl-1-piperazinyl)-2-oxoethyl]thio}acetic acid exerts its effects through various mechanisms, including antioxidant and anti-inflammatory activities. {[2-(4-methyl-1-piperazinyl)-2-oxoethyl]thio}acetic acid has several advantages and limitations for lab experiments, and future research could focus on further investigating its potential applications and understanding its pharmacokinetics and toxicity profile.
Applications De Recherche Scientifique
{[2-(4-methyl-1-piperazinyl)-2-oxoethyl]thio}acetic acid has been extensively studied for its potential applications in various fields. It has been found to have antioxidant, anti-inflammatory, and neuroprotective properties. {[2-(4-methyl-1-piperazinyl)-2-oxoethyl]thio}acetic acid has also been shown to have potential applications in the treatment of neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease. In addition, {[2-(4-methyl-1-piperazinyl)-2-oxoethyl]thio}acetic acid has been found to have potential applications in cancer treatment, as it inhibits the growth of cancer cells.
Propriétés
IUPAC Name |
2-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]sulfanylacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O3S/c1-10-2-4-11(5-3-10)8(12)6-15-7-9(13)14/h2-7H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSIBHHZQAOHRHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)CSCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![ethyl 4-[({[3-(dimethylamino)propyl]amino}carbonyl)amino]benzoate](/img/structure/B4280750.png)
![5-bromo-N'-({1-[3-(trifluoromethyl)benzyl]-1H-indol-3-yl}methylene)-2-thiophenecarbohydrazide](/img/structure/B4280758.png)
![4-bromo-N'-({1-[3-(trifluoromethyl)benzyl]-1H-indol-3-yl}methylene)benzenesulfonohydrazide](/img/structure/B4280761.png)



![N'-bicyclo[2.2.1]hept-2-ylidene-5-propyl-3-thiophenecarbohydrazide](/img/structure/B4280797.png)
![5-chloro-N'-[(6,8-dichloro-4-oxo-4H-chromen-3-yl)methylene]-2-thiophenecarbohydrazide](/img/structure/B4280801.png)
![2-cyano-3-{5-[(4-methoxyphenoxy)methyl]-2-furyl}-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acrylamide](/img/structure/B4280826.png)


![4-allyl-3-({[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}thio)-5-[(2,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole](/img/structure/B4280854.png)
